molecular formula C18H21FN2O B5671707 1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine

1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B5671707
M. Wt: 300.4 g/mol
InChI Key: AQBOICQBLRHHOK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine is a chemical compound belonging to the benzylpiperazine class, which is characterized by a piperazine ring substituted with phenyl and benzyl groups that have additional functional groups such as fluorine and methoxy. These modifications influence the compound's physical, chemical, and molecular properties, making it a subject of interest for various scientific studies.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives involves multi-step organic reactions, including nucleophilic substitution, acylation, and alkylation. The specific synthesis of 1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine would similarly involve strategic introduction of the fluorophenyl and methoxybenzyl groups onto the piperazine ring through carefully controlled reactions to ensure the correct placement of these groups and to maintain the integrity of the piperazine nucleus (Kawashima et al., 1991).

Molecular Structure Analysis

The molecular structure of 1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the spatial arrangement of atoms, the presence of functional groups, and molecular interactions. X-ray crystallography offers insights into the crystalline structure and intermolecular forces at play, which are crucial for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorine and methoxy groups. These functional groups affect the compound's electronic properties, making certain positions on the rings more reactive. The compound's behavior in the presence of acids, bases, oxidizing agents, and reducing agents provides further insights into its chemical properties (Mishra & Chundawat, 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-18-4-2-3-15(13-18)14-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOICQBLRHHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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